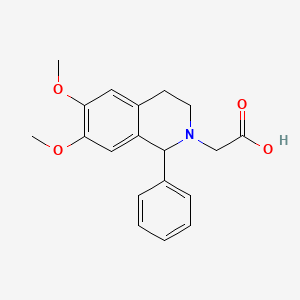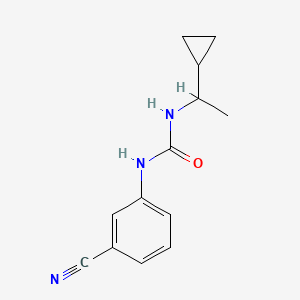
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, also known as BOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPA is a pyridine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it is known to inhibit the activity of certain enzymes involved in protein acetylation. This inhibition can lead to changes in the acetylation status of various proteins, which can in turn affect their function and activity.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of protein-protein interactions, and the inhibition of cancer cell growth. These effects make 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide a valuable tool for studying various biological processes and for developing new therapeutic strategies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes without affecting others. This specificity allows researchers to study the role of specific enzymes in various biological processes. However, one limitation of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, including the development of new therapeutic strategies for treating cancer and other diseases, the identification of new protein targets for 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, and the optimization of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide synthesis methods to improve its yield and purity.
Méthodes De Synthèse
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with propargylamine, followed by bromination and subsequent acetylation. This synthesis method has been well-established in the literature and has been used to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in large quantities for research purposes.
Applications De Recherche Scientifique
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the role of protein acetylation in various biological processes, and as a potential therapeutic agent for treating cancer and other diseases.
Propriétés
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-5-12-9(14)7-13-6-8(11)3-4-10(13)15/h1,3-4,6H,5,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDLSSJJZTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

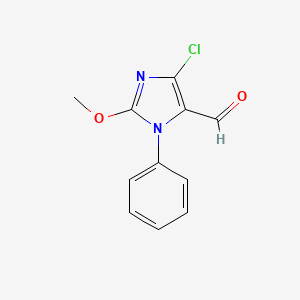
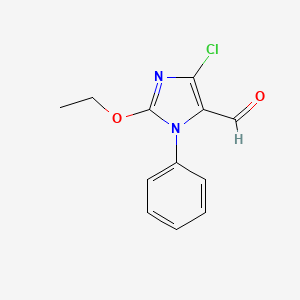
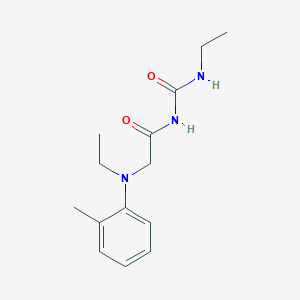
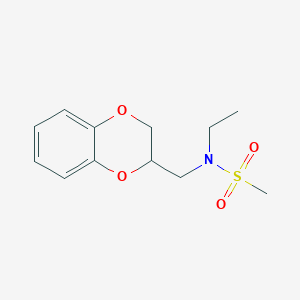
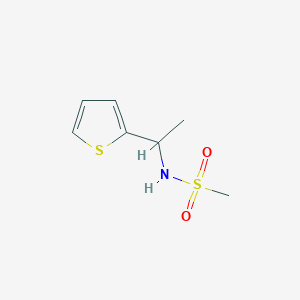
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

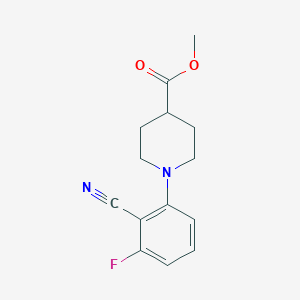
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
